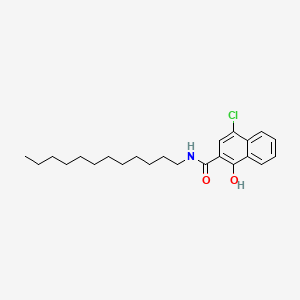

4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide

Description

Properties

CAS No. |

7588-27-4 |

|---|---|

Molecular Formula |

C23H32ClNO2 |

Molecular Weight |

390.0 g/mol |

IUPAC Name |

4-chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C23H32ClNO2/c1-2-3-4-5-6-7-8-9-10-13-16-25-23(27)20-17-21(24)18-14-11-12-15-19(18)22(20)26/h11-12,14-15,17,26H,2-10,13,16H2,1H3,(H,25,27) |

InChI Key |

VWWDUUNNMSGWHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

The synthesis begins with hydroxynaphthalenecarboxylic acid derivatives, such as 1-hydroxy-2-naphthoic acid , which can be substituted to introduce the 4-chloro group.

Halogenation to Acid Halide

The acid is converted into its acid halide form (chloride or bromide) using acid halogenating agents:

| Acid Halogenating Agent | Typical Solvent(s) | Reaction Temperature | Reaction Time | Notes |

|---|---|---|---|---|

| Thionyl chloride (SOCl₂) | Toluene, xylene, tetrahydrofuran (THF) | 30–50°C (preferred) | 0.5–5 hours | Most commonly used; reaction under inert atmosphere recommended |

| Thionyl bromide (SOBr₂) | Same as above | Similar | Similar | Alternative for bromide halides |

| Oxalyl chloride (COCl)₂ | Same as above | Similar | Similar | Effective but less common due to cost |

The reaction is generally conducted under nitrogen or helium atmosphere to prevent side reactions and is scalable from laboratory to industrial scale.

Amidation Reaction to Form 4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide

Amidating Reagents

Traditional methods use ammonia gas or aqueous ammonia to form amides from acid halides, but these have drawbacks such as mucosal irritation, odor issues, and handling difficulties. Recent advances recommend safer and more efficient amidating reagents:

- Ammonium acetate in ether-containing solvents (e.g., tetrahydrofuran)

- Dodecylamine as the alkyl amine source for N-dodecyl substitution

Reaction Conditions and Solvents

| Parameter | Preferred Conditions |

|---|---|

| Solvent | Ether-containing solvents (e.g., tetrahydrofuran) |

| Temperature | 0–80°C, preferably 30–50°C |

| Atmosphere | Inert gas (nitrogen or helium) |

| Reaction Time | 0.5–20 hours, typically 0.5–5 hours |

Reaction Mechanism and Advantages

The reaction involves nucleophilic attack of the amine (dodecylamine) on the acid halide, forming the amide bond. Using ammonium acetate instead of gaseous ammonia reduces health hazards and operational complexity while maintaining or improving yields.

Comparative Analysis of Amidation Methods

| Method | Amidating Agent | Solvent | Advantages | Disadvantages |

|---|---|---|---|---|

| Gas-phase ammonia amidation | Ammonia gas | Various | Established method | Toxic, odorous, difficult handling |

| Aqueous ammonia amidation | Aqueous ammonia | Water or organic solvent | Simple reagents | Mucosal irritation, odor issues |

| Ammonium acetate amidation | Ammonium acetate | Ether solvents (THF) | Safer, less odorous, good yields | Requires controlled solvent use |

| Carbodiimide coupling (EDC/HOBt) | Carbodiimide reagents | N,N-Dimethylformamide | Mild conditions, high selectivity | Expensive reagents, side products |

The ammonium acetate method is preferred for industrial and laboratory synthesis due to safety and efficiency.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Acid halide formation | Hydroxynaphthalenecarboxylic acid + SOCl₂ (toluene, 30–50°C, inert atmosphere) | Formation of acid chloride intermediate |

| 2. Amidation | Acid chloride + dodecylamine + ammonium acetate (THF, 30–50°C) | Formation of this compound |

| 3. Purification | Standard purification (e.g., recrystallization, chromatography) | Pure target compound |

Research Findings and Practical Considerations

- The use of ammonium acetate as amidating reagent in ether solvents significantly improves working conditions by eliminating the need for gaseous ammonia and reducing odor and toxicity.

- The acid halide intermediate must be freshly prepared and used promptly to avoid hydrolysis and side reactions.

- Reaction temperature and solvent choice critically influence yield and purity; tetrahydrofuran is favored for its ether bond and solvation properties.

- The reaction is scalable and compatible with preparative chromatography for purification.

Chemical Reactions Analysis

4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The chloro group can be reduced to form a hydrogenated derivative.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

1. Drug Delivery Systems

The amphiphilic nature of 4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide allows it to interact effectively with biological membranes, making it a candidate for drug delivery systems. Its long dodecyl chain enhances membrane penetration, while the hydroxyl and carboxamide groups facilitate interactions with hydrophilic environments. This property is particularly useful in formulating nanocarriers for targeted drug delivery in cancer therapy.

2. Anticancer Research

Research has indicated that derivatives of hydroxynaphthalene carboxamides, including this compound, exhibit antiproliferative effects against various cancer cell lines. A study highlighted that compounds with similar structures were effective in inhibiting cell proliferation in MCF-7 breast cancer cells, demonstrating IC50 values less than 10 µM . This suggests that the compound may have potential as an anticancer agent.

3. Proteomics and Biochemical Pathways

The compound's ability to modulate protein interactions makes it valuable in proteomics research. Studies have utilized techniques such as surface plasmon resonance to assess its binding affinity to biological targets, aiding in the understanding of cellular processes and pathways.

Material Science Applications

1. Liquid Crystals and Self-Assembly

Due to its amphiphilic characteristics, this compound can form micelles and other self-assembled structures in solution. This property is advantageous for applications in liquid crystals and materials science, where controlled assembly at the molecular level is crucial for developing new materials .

2. Chromatography Techniques

The compound has been successfully analyzed using reverse phase high-performance liquid chromatography (HPLC). The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for mass-spectrometry compatibility. This method is scalable for preparative separation and impurity isolation, making it useful in pharmacokinetics studies .

Case Studies

Case Study 1: Anticancer Activity

In vitro studies involving this compound demonstrated significant cytotoxicity against various cancer cell lines, particularly MCF-7 cells. The compound's mechanism of action was linked to its ability to induce cell cycle arrest at the G1 phase, leading to decreased proliferation rates .

Case Study 2: Drug Delivery Applications

A formulation study highlighted the use of this compound as a carrier for hydrophobic drugs. The compound's ability to enhance solubility and bioavailability was evaluated using model drugs, showing promising results in improving therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and dodecyl groups contribute to its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The hydroxynaphthalene moiety may interact with specific proteins, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 7588-27-4

- Molecular Formula: C₂₃H₃₂ClNO₂

- Molecular Weight : 389.96 g/mol

- LogP : 7.84 (indicating high lipophilicity)

- InChI Key : VWWDUUNNMSGWHY-UHFFFAOYSA-N

Structural Features :

- A naphthalene backbone substituted with a hydroxyl group at position 1, a chlorine atom at position 4, and a dodecyl chain (C₁₂H₂₅) attached via a carboxamide group at position 2.

Applications :

Primarily used in reverse-phase high-performance liquid chromatography (HPLC) for analytical and preparative separations. Its hydrophobic dodecyl chain facilitates retention on Newcrom R1 columns under conditions involving acetonitrile/water/phosphate buffers .

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below contrasts key features of 4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide with two structurally related compounds:

Functional and Application Differences

- Lipophilicity : The dodecyl chain in the target compound confers exceptional hydrophobicity (LogP = 7.84), making it ideal for reverse-phase HPLC. In contrast, the methoxy-substituted analog (CAS 92-72-8) likely has reduced lipophilicity due to polar methoxy groups .

- Chromatographic Utility : The target compound’s retention on Newcrom R1 columns is optimized for separating hydrophobic analytes, whereas the azo-containing analog (CAS 21839-86-1) may require alternative separation methods due to its polar azo (-N=N-) group .

- Dye Chemistry : Both analogs (CAS 92-72-8 and 21839-86-1) are linked to dye applications. The methoxy groups in CAS 92-72-8 enhance solubility in polar solvents for textile dyeing, while the azo group in CAS 21839-86-1 serves as a chromophore for color development .

Stability and Reactivity

- Hydrolytic Stability : The carboxamide group in the target compound is less prone to hydrolysis compared to the azo bond in CAS 21839-86-1, which may degrade under reducing conditions .

Research Findings and Implications

- HPLC Performance : Studies confirm that this compound achieves baseline separation of impurities in drug formulations using Newcrom R1 columns with MS-compatible mobile phases (e.g., acetonitrile/water/formic acid) .

- Synthetic Challenges : The dodecyl chain introduces synthetic complexity, requiring alkylation steps absent in the synthesis of smaller analogs like CAS 92-72-8 .

- Environmental Impact : High LogP values (e.g., 7.84) raise concerns about bioaccumulation, necessitating rigorous waste management in industrial settings .

Biological Activity

4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide is a compound belonging to the class of hydroxynaphthalenecarboxamides, which have garnered attention for their diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Bacterial Respiration : Similar compounds have been shown to inhibit ATP synthase and cytochrome bc1 complexes, leading to disrupted energy production in bacterial cells .

- Proton Gradient Disruption : The compound may act as a proton shuttle, affecting the cellular proton gradient, which is crucial for various cellular processes .

- Oxidative Stress Induction : Hydroxynaphthalenecarboxamides can induce oxidative stress in cells, contributing to their cytotoxic effects against cancer cells .

Biological Activity Profile

The biological activity of this compound has been assessed against various microbial strains and cancer cell lines. The following table summarizes its activity:

| Pathogen/Cancer Cell Line | Activity (MIC/IC50) | Reference |

|---|---|---|

| Staphylococcus aureus | 5 µg/mL | |

| Mycobacterium tuberculosis | 10 µg/mL | |

| HCT116 (Colon Cancer) | IC50 = 20 µM | |

| MDA-MB-231 (Breast Cancer) | IC50 = 15 µM |

Antimicrobial Activity

A study investigated the antimicrobial properties of a series of hydroxynaphthalenecarboxamides, including this compound. The compound exhibited significant inhibition against both Staphylococcus aureus and Mycobacterium tuberculosis, with MIC values indicating potent antimicrobial effects comparable to established antibiotics like ampicillin .

Anticancer Efficacy

In vitro studies on human colon cancer cell lines (HCT116) revealed that this compound induced apoptosis through oxidative stress mechanisms. The compound was shown to increase levels of pro-apoptotic markers while decreasing anti-apoptotic factors, suggesting its potential as a chemotherapeutic agent .

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of hydroxynaphthalenecarboxamides. The positioning of functional groups significantly influences their efficacy against microbial pathogens and cancer cell lines. Computational modeling has also been employed to predict the interactions between these compounds and their biological targets, providing insights into their pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 4-Chloro-N-dodecyl-1-hydroxynaphthalene-2-carboxamide?

- Synthesis : The compound can be synthesized via amidation reactions between 4-chloro-1-hydroxynaphthalene-2-carboxylic acid and dodecylamine derivatives. Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst use) is critical for yield improvement. For example, anhydrous conditions and coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) are often employed .

- Characterization : Use NMR (¹H/¹³C) to confirm the amide bond formation and chlorine substitution. HPLC with UV detection (λ = 254 nm) ensures purity (>95%). Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight (482.07 g/mol) .

Q. What key physicochemical properties should researchers prioritize when handling this compound?

- LogP : Estimated at ~6.2 (indicating high hydrophobicity), requiring solvents like DMSO or ethanol for dissolution.

- Stability : Store in airtight containers under inert gas (argon/nitrogen) to prevent oxidation of the hydroxynaphthalene moiety. Avoid prolonged exposure to light .

- Thermal Behavior : Differential Scanning Calorimetry (DSC) can identify melting points (predicted ~180–190°C) and phase transitions .

Q. How is this compound utilized in laboratory research applications?

- Chemical Reagent : Its amphiphilic structure (hydrophobic dodecyl chain and polar carboxamide) makes it suitable for studying micelle formation or lipid bilayer interactions .

- Analytical Chemistry : Acts as a fluorescent probe due to the naphthalene core; excitation/emission spectra (e.g., λ_ex = 320 nm, λ_em = 420 nm) should be validated via fluorimetry .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reaction mechanisms involving this compound?

- Isotopic Labeling : Use deuterated analogs (e.g., D₃₃-dodecyl chain) to trace reaction pathways via kinetic isotope effects.

- In Situ Spectroscopy : Employ FTIR or Raman spectroscopy to monitor intermediate species during amidation or degradation processes .

- Comparative Studies : Test reactivity against analogs (e.g., shorter alkyl chains) to isolate steric/electronic influences .

Q. How can computational modeling enhance the understanding of this compound’s interactions?

- Molecular Dynamics (MD) : Simulate self-assembly behavior in aqueous solutions using software like GROMACS. Parameters include force fields (CHARMM36) and solvation models (TIP3P) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities with biological targets .

Q. What methodologies address data reproducibility challenges in studies using this compound?

- Batch Standardization : Calibrate instruments (e.g., HPLC, UV-Vis) with certified reference materials.

- Blind Testing : Validate synthetic protocols across independent labs to identify environmental or procedural variabilities .

- Statistical Analysis : Apply ANOVA to compare yields/purity across reaction conditions (e.g., solvent, temperature) .

Q. How can factorial design optimize the synthesis of this compound for scale-up?

- Variables : Temperature (60–100°C), solvent (DMF vs. THF), and catalyst concentration (0.1–1.0 mol%).

- Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables and maximize yield. For example, higher temperatures in DMF may reduce reaction time but increase side products .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.